2-Chloro-3-fluoro-4-methylquinoline
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Overview
Description
2-Chloro-3-fluoro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7ClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It’s known that quinoline compounds can undergo a variety of reactions including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Quinoline compounds are known to be involved in various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinoline compounds are known to exhibit a remarkable biological activity .
Action Environment
The environment can significantly affect the action of quinoline compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-methylquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method involves the lithiation of 2-bromo-3-fluoroquinoline followed by treatment with dry carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Chloro-3-fluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylquinoline
- 3-Fluoro-4-methylquinoline
- 2,3-Dichloro-4-methylquinoline
Uniqueness
2-Chloro-3-fluoro-4-methylquinoline is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYVXNLOEGSNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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